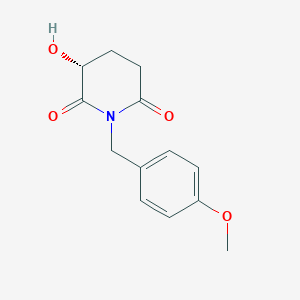
(R)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a compound that belongs to the class of piperidine-2,6-diones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of 2-(3,5-dioxopiperazin-2-yl) acetates . This reaction typically requires the use of a strong base and an appropriate solvent to facilitate the cyclization process. Another method involves the stepwise allylation, hydroboration, and oxidation of piperazine-2,6-diones .
Industrial Production Methods: Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by the presence of the hydroxy and methoxybenzyl groups, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the piperidine ring can yield a more saturated compound .
Wissenschaftliche Forschungsanwendungen
®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a tool for studying enzyme interactions and receptor binding . In medicine, this compound is investigated for its potential therapeutic effects, including anticancer and immunomodulatory activities . In the industry, it is used in the development of new materials and as a precursor for various chemical processes .
Wirkmechanismus
The mechanism of action of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the hydroxy and methoxybenzyl groups enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione include other piperidine-2,6-diones such as 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione and 3-(4-methoxybenzyl)piperidine-2,6-dione . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Uniqueness: The uniqueness of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of the hydroxy group allows for additional hydrogen bonding interactions, while the methoxybenzyl group provides aromatic stability and potential for π-π interactions .
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
AXLZMTUJQWSFSF-LLVKDONJSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC[C@H](C2=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)
![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)

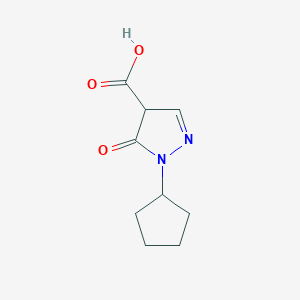

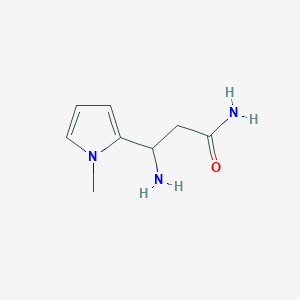


![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)
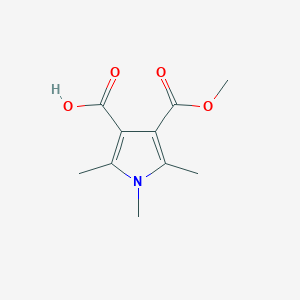
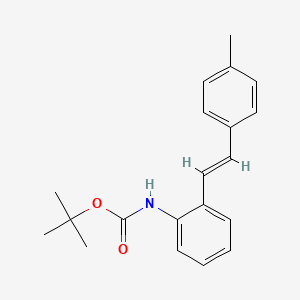
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
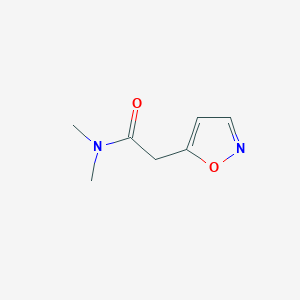
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
